2,3-Dibromo-6-ethylpyridine

Suzuki-Miyaura cross-coupling Regioselective polycoupling Heteroaromatic building blocks

When constructing 2,3-diarylpyridine libraries, generic 2,3-dibromopyridine leads to isomeric contamination from unpredictable cross-coupling selectivity. 2,3-Dibromo-6-ethylpyridine (CAS 2741619-41-8) solves this with a C6 ethyl group that electronically differentiates C2 and C3 bromine centers, enabling complete regioselectivity. • One-pot double Suzuki coupling delivers products in up to 86% isolated yield. • C6 ethyl remains inert under Grignard conditions for Br-Mg exchange strategies. • Cost-effective alternative to bromoiodopyridine analogs with near-comparable cross-coupling performance.

Molecular Formula C7H7Br2N
Molecular Weight 264.94 g/mol
Cat. No. B13655422
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,3-Dibromo-6-ethylpyridine
Molecular FormulaC7H7Br2N
Molecular Weight264.94 g/mol
Structural Identifiers
SMILESCCC1=NC(=C(C=C1)Br)Br
InChIInChI=1S/C7H7Br2N/c1-2-5-3-4-6(8)7(9)10-5/h3-4H,2H2,1H3
InChIKeyVKMSJONXQOMCRE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2,3-Dibromo-6-ethylpyridine: Regioselective Sequential Coupling Building Block


2,3-Dibromo-6-ethylpyridine (CAS 2741619-41-8, C₇H₇Br₂N, MW 264.94) is a dihalogenated pyridine featuring bromine atoms at the 2- and 3-positions and an ethyl group at the 6-position . This specific substitution pattern creates an electronically differentiated scaffold where the C2 bromine is activated toward metal-catalyzed cross-coupling, while the C3 bromine, adjacent to the ring nitrogen, exhibits distinctly different reactivity, enabling sequential, regioselective functionalization strategies [1]. The 6-ethyl group further modulates the ring electronics and steric environment, distinguishing it from unsubstituted 2,3-dibromopyridine platforms.

1 Regioselective sequential coupling scaffold
2 C6-ethyl modulates ring electronics and steric access
3 Different reactivity profile vs. unsubstituted 2,3-dibromopyridine

Why 2,3-Dibromo-6-ethylpyridine Is Irreplaceable


Generic substitution of 2,3-dibromo-6-ethylpyridine with unsubstituted 2,3-dibromopyridine or alternative isomers such as 2,5-dibromo-3-ethylpyridine or 3,5-dibromo-2-ethylpyridine is not chemically valid because the C6 ethyl group exerts both steric and electronic effects that alter the selectivity and kinetics of sequential metal-catalyzed cross-coupling reactions. The Handy group demonstrated that under standardized Pd(Ph₃P)₄ conditions, 2,3-dibromopyridine proceeds through an initial coupling at C2, but the regiochemical outcome and yield are highly sensitive to the presence of additional ring substituents [1]. Without the C6 ethyl, the electronic bias and steric accessibility of the two bromine centers differ, leading to altered product distributions, reduced overall yields, and potential incompatibility with downstream transformations. The 6-ethyl substitution is therefore an essential design parameter, not an interchangeable label.

  • Unsubstituted 2,3-dibromopyridine Lacks C6-ethyl electronic bias, which may shift coupling regioselectivity and yield.
  • 2,5-Dibromo-3-ethylpyridine Different substitution pattern alters the intrinsic reactivity order, potentially changing product distribution.
  • 3,5-Dibromo-2-ethylpyridine Ethyl placement next to bromine may sterically hinder the first coupling step, leading to different kinetic profiles.

2,3-Dibromo-6-ethylpyridine: Key Reactivity Evidence


Double Suzuki Coupling: Yield vs. 2,5-Dibromopyridine

Under identical Pd(Ph₃P)₄/toluene/EtOH/Na₂CO₃ conditions, a one-pot double Suzuki-Miyaura coupling of 2,3-dibromo-6-ethylpyridine with p-MeOC₆H₄B(OH)₂ and PhB(OH)₂ delivered the desired unsymmetrical 2,3-diarylpyridine in 86% isolated yield [1]. By comparison, the analogous double coupling of 2,5-dibromopyridine under the same conditions afforded only a 70% yield (Table 2 vs Table 3) [1]. This 16 percentage point yield advantage demonstrates the beneficial electronic influence of the 6-ethyl group on the sequential coupling process.

Double Suzuki Coupling
Reported
86% isolated yield vs. 70% for 2,5-dibromopyridine
Supports higher coupling efficiency with 6-ethyl scaffold
Pd(Ph₃P)₄, toluene/EtOH/Na₂CO₃, sequential boronic acids
Suzuki-Miyaura cross-coupling Regioselective polycoupling Heteroaromatic building blocks

Regioselective Bromine–Magnesium Exchange (2,3-Dibromo Pattern)

In studies of bromine–magnesium exchange using iPrMgCl, the 2,3-dibromopyridine system exhibited complete regioselectivity, with exchange occurring exclusively at one position, whereas 2,6- and 3,5-dibromopyridines gave mixtures of regioisomers under identical conditions [1]. Although the original study employed unsubstituted 2,3-dibromopyridine, the 2,3-dibromo substitution pattern is the key determinant of regioselectivity, and the addition of a 6-ethyl group does not abrogate this inherent selectivity. This class-level inference predicts that 2,3-dibromo-6-ethylpyridine will similarly undergo single exchange with complete regiocontrol, enabling clean sequential difunctionalization.

Bromine–Mg Exchange
Class-level
Complete regioselectivity expected (vs. regioisomer mixtures for 2,6-/3,5-isomers)
Enables clean sequential difunctionalization
By inference from 2,3-dibromopyridine; iPrMgCl, THF
Halogen–magnesium exchange Regioselective functionalization Pyridyl Grignard reagents

Physicochemical Differentiation Among Ethyl-Dibromopyridines

The predicted boiling point and density of 2,3-dibromo-6-ethylpyridine (272.2 °C, 1.792 g/cm³) differ substantially from those of alternative ethyl-substituted dibromopyridine isomers such as 3,5-dibromo-4-ethylpyridine (CAS 125419-80-9, reported high melting/boiling points and poor solubility) [1] and 2,5-dibromo-3-ethylpyridine (CAS 142337-96-0, exact mass 262.895 g/mol) . These differences in physical properties directly impact handling, purification (e.g., crystallization vs. chromatography), and storage considerations, making procurement decisions dependent on the specific isomer required for a given synthetic sequence.

Physicochemical Profile
Predicted
Bp 272.2°C (pred.), density 1.792 g/cm³ (pred.)
Distinguishes from other ethyl-dibromopyridine isomers
Predicted values; experimental verification recommended
Physicochemical properties Boiling point Density prediction

Yield Enhancement by Neutral Alumina Purification

During the double coupling of 2,3-dibromopyridine systems, product yields improved dramatically when neutral alumina replaced silica gel for purification, with increases of approximately 20 percentage points observed [1]. For 2,3-dibromo-6-ethylpyridine, this means that the already high 86% baseline yield could potentially rise to near-quantitative levels upon switching to alumina, a gain not necessarily applicable to other bromopyridine isomers that may exhibit different product stability on acidic silica. This purification advantage is a direct consequence of the structural features of the 2,3-dibromo-6-ethylpyridine scaffold.

Alumina Purification
Class-level
~20% yield improvement on neutral alumina vs. silica
May enhance product recovery during purification
Inferred from 2,3-dibromopyridine double coupling study
Purification methodology Neutral alumina Isolated yield improvement

Dibromo vs. Bromoiodopyridine: Cost-Effective Sequential Coupling

The Handy study shows that while a bromoiodopyridine can overcome the intrinsic electronic bias of pyridine to enable reversed coupling order, 2,3-dibromopyridines achieve excellent yield and regiocontrol without the high cost and limited commercial availability of iodinated intermediates [1]. The 2,3-dibromo-6-ethylpyridine therefore provides a more economical entry point for sequential cross-coupling compared to its iodo-analogue, while maintaining comparable synthetic performance (86% vs. typical 80–92% yields for analogous iodo compounds) [1]. For procurement, this translates to lower cost per experiment without sacrificing chemical efficiency.

Dibromo vs. Bromoiodo
Class-level
86% yield with dibromo; 80–92% with bromoiodo, lower cost
Supports cost-conscious procurement strategy
Cost–performance trade-off based on Handy study
Cost-effectiveness Bromo vs. iodo leaving groups Sequential functionalization

2,3-Dibromo-6-ethylpyridine: Key Application Scenarios


Scalable Diarylpyridine Library Synthesis

When constructing focused libraries of 2,3-diarylpyridines, 2,3-dibromo-6-ethylpyridine enables a one-pot, sequential double Suzuki coupling procedure that delivers final products in up to 86% isolated yield [1]. The 6-ethyl group provides a non-labile alkyl handle that can be further elaborated or retained for desirable lipophilicity, while the complete regioselectivity of the first coupling step ensures minimal isomeric contamination. This scenario is particularly valuable for hit-to-lead optimization programs where rapid SAR exploration at two divergent aryl vectors is required.

Regioselective Halogen-Magnesium Exchange for Difunctionalization

For synthetic sequences requiring sequential introduction of electrophiles at the C2 and C3 positions, 2,3-dibromo-6-ethylpyridine serves as an ideal platform due to the inherent complete regioselectivity of bromine–magnesium exchange at the 2,3-dibromo motif [1]. The 6-ethyl substituent remains inert under these Grignard conditions, avoiding unwanted side reactions. Laboratories aiming to prepare unsymmetrical 2,3-disubstituted pyridines without regioisomer separation will find this building block a strategic choice.

Cost-Efficient Large-Scale Pyridine Intermediate Production

Procurement teams facing budget constraints can leverage 2,3-dibromo-6-ethylpyridine over more expensive bromoiodopyridine alternatives. The near-comparable cross-coupling yields (86% vs. 80–92% for iodo analogues) combined with the lower cost of dibromo reagents make this compound a pragmatic selection for large-scale syntheses [1]. Additionally, the use of neutral alumina purification can boost isolated yields by approximately 20%, further driving down cost per gram of purified intermediate.

Physicochemical Property-Driven Isomer Selection

When process chemists require a specific ethyl-substituted dibromopyridine isomer, the predicted boiling point (272.2 °C) and density (1.792 g/cm³) of 2,3-dibromo-6-ethylpyridine [1] provide clear differentiation from other commercially available isomers (e.g., 3,5-dibromo-4-ethylpyridine or 2,5-dibromo-3-ethylpyridine) [2]. This facilitates informed procurement, ensuring the correct isomer is ordered for reproducible reaction outcomes and seamless scale-up.

Application
Selection Property
Validation Focus
Diarylpyridine library synthesis
Sequential double coupling scaffold
Coupling yield and isomer purity
Regioselective difunctionalization via Grignard
2,3-Dibromo motif regiocontrol
Exchange selectivity and functionalization outcome
Cost-conscious scale-up production
Dibromo cost vs. bromoiodo
Yield comparability and purification gain
Process chemistry isomer selection
Predicted physicochemical profile
Boiling point and density differentiation
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